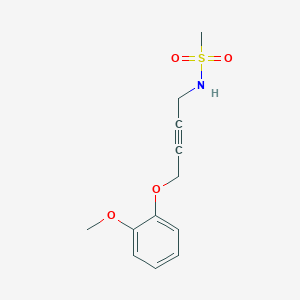

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is a synthetic compound known for its potent psychoactive effects. It belongs to the indole family of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201.

Mechanism of Action

Target of Action

The primary target of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, such as growth factors, cytokines, and receptors, to their active forms .

Mode of Action

It is believed that the compound interacts with its target, adam17, and inhibits its activity . This inhibition could lead to a decrease in the shedding of membrane-bound proteins, thus affecting cellular communication and signaling .

Biochemical Pathways

Given the role of adam17 in protein shedding, it can be inferred that the compound may affect various signaling pathways that rely on the proteins processed by adam17 .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins that are affected by the inhibition of ADAM17 . By inhibiting the shedding of these proteins, the compound could potentially alter various cellular processes, including cell proliferation, differentiation, and migration .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Preparation Methods

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide typically involves multiple steps, including the reaction of 2-methoxyphenol with but-2-yne-1,4-diol to form an intermediate, which is then reacted with methanesulfonyl chloride to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

Biology: Researchers study its effects on cellular pathways and receptor binding to understand its mechanism of action.

Medicine: It has potential therapeutic applications in treating conditions such as chronic pain and anxiety disorders.

Industry: It is used in the development of new synthetic cannabinoids for pharmaceutical and recreational purposes.

Comparison with Similar Compounds

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is structurally similar to other synthetic cannabinoids such as:

JWH-018: Known for its high potency and psychoactive effects.

AM-2201: Another potent synthetic cannabinoid with similar receptor binding properties.

MMB-2201: Shares structural similarities and exhibits comparable psychoactive effects. What sets this compound apart is its unique combination of functional groups, which may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-16-11-7-3-4-8-12(11)17-10-6-5-9-13-18(2,14)15/h3-4,7-8,13H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWYQELBYRVDIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2408196.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)

![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2408209.png)

![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)

![(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2408216.png)

![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)